molecular formula C15H16O B010466 6-Acetyl-2-isopropylnaphthalene CAS No. 107208-69-5

6-Acetyl-2-isopropylnaphthalene

Cat. No. B010466
M. Wt: 212.29 g/mol
InChI Key: OLUWJUQTHLYMKJ-UHFFFAOYSA-N
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Description

6-Acetyl-2-isopropylnaphthalene is a chemical compound with the molecular formula C15H16O and a molecular weight of 212.29 . It is used for research purposes .


Physical And Chemical Properties Analysis

6-Acetyl-2-isopropylnaphthalene has a predicted melting point of 91.99°C and a predicted boiling point of approximately 335.5°C at 760 mmHg . Its density is predicted to be approximately 1.0 g/cm³ . The refractive index is predicted to be n20D 1.58 .

Scientific Research Applications

  • Organic Synthesis : 6-Acetyl-2-isopropylnaphthalene is used as a key intermediate in the synthesis of anti-inflammatory agents like Naproxen. Zeolite catalysts with low acidity are effective in synthesizing 2-methoxy-6-acetylnaphthalene, demonstrating high selectivity and conversion rates (Yamazaki, Makihara, & Komura, 2017).

  • Catalysis : This compound is involved in Friedel-Crafts acylations, producing various isomers depending on the substrates and conditions used. For example, the acetylation of 2,6-dimethylnaphthalene leads to different isomers, including 1-acetyl-3,7-dimethylnaphthalene (Gore & Yusuf, 1968). Similarly, selective isopropylation of naphthalene over zeolites forms 2-isopropylnaphthalene and other diisopropylnaphthalenes, highlighting the influence of catalysts (Moreau, Finiels, Geneste, & Solofo, 1992).

  • Analytical Chemistry : High-performance liquid chromatography (HPLC) on a Nova-Pak Silica column has been used to determine the oxidation products of 2-isopropylnaphthalene, which include hydroperoxides, alcohols, and ketones (Zawadiak, Orlińska, & Stec, 2000).

  • Environmental Studies : Metabolism studies in organisms like rats and carp have provided insights into the biological fate of 6-Acetyl-2-isopropylnaphthalene and its derivatives. For instance, in rats, urinary metabolism of 2-isopropylnaphthalene produces various unconjugated metabolites (Kojima, Maruyama, & Babasaki, 1980), and carp primarily metabolize 2,6-diisopropylnaphthalene through oxidation of the isopropyl chain (Kojima, Saito, & Yoshida, 1982).

Safety And Hazards

While specific safety and hazard information for 6-Acetyl-2-isopropylnaphthalene is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(6-propan-2-ylnaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWJUQTHLYMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549350
Record name 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-isopropylnaphthalene

CAS RN

107208-69-5
Record name 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Nakamura, Y Obora, Y Ishii - Tetrahedron, 2009 - Elsevier
… (OAc) 2 (0.5 mol %) to give 6-acetyl-2-isopropylnaphthalene, which then was converted to 6-… An alternative route involves the oxidation of 6-acetyl-2-isopropylnaphthalene to 6-acetyl-2-…
Number of citations: 17 www.sciencedirect.com
I Hossain - 2014 - researchgate.net
… )2 (0.5 mol %) to give 6-acetyl-2-isopropylnaphthalene 152, which was then converted to 6-… An alternative route involves the oxidation of 6-acetyl-2-isopropylnaphthalene to 6-acetyl-2-…
Number of citations: 0 www.researchgate.net
R Nakamura, Y Obora, Y Ishii - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
Acetophenones substituted by alkyl, alkoxy, acetoxy, and halogen groups were selectively oxidized with molecular oxygen to the corresponding benzoic acids by using the N,N′,N′′…
Number of citations: 44 onlinelibrary.wiley.com

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